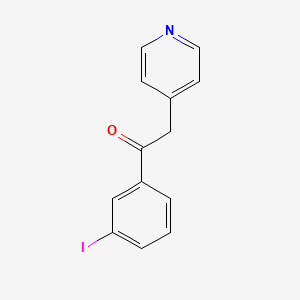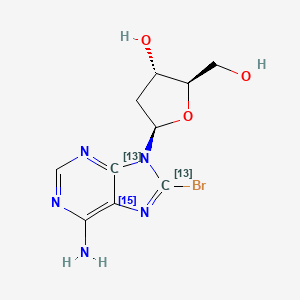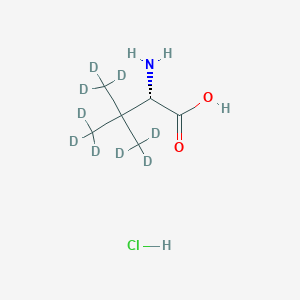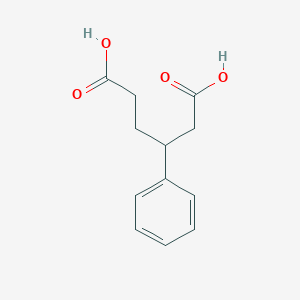
(1'S,2S,3S)-Fosaprepitant Dimeglumine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1'S,2S,3S)-Fosaprepitant Dimeglumine is a pharmaceutical compound primarily used as an antiemetic agent. It is a prodrug of Aprepitant, which means it is converted into Aprepitant in the body. This compound is used to prevent acute and delayed nausea and vomiting associated with chemotherapy treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1'S,2S,3S)-Fosaprepitant Dimeglumine involves multiple steps, starting with the preparation of the core morpholine structure. The key steps include:
Formation of the Morpholine Core: This involves the reaction of appropriate starting materials under controlled conditions to form the morpholine ring.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction.
Introduction of the Trifluoromethylphenyl Group: This step involves the addition of the trifluoromethylphenyl group to the morpholine core.
Phosphonic Acid Derivative Formation: The final step involves the formation of the phosphonic acid derivative, which is then converted to the dimeglumine salt form.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using reactors and controlled environments to ensure purity and consistency. The process is optimized for yield and efficiency, with rigorous quality control measures in place.
Chemical Reactions Analysis
Types of Reactions: (1'S,2S,3S)-Fosaprepitant Dimeglumine undergoes several types of chemical reactions, including:
Reduction: This process involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution Reactions: Various reagents like halides and amines are used depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions include various intermediates and by-products, which are carefully separated and purified during the synthesis process.
Scientific Research Applications
(1'S,2S,3S)-Fosaprepitant Dimeglumine has several scientific research applications:
Chemistry: It is used in the study of chemical synthesis and reaction mechanisms.
Biology: The compound is used in biological research to understand its effects on biological systems.
Medicine: It is primarily used in the medical field to prevent nausea and vomiting associated with chemotherapy.
Industry: The compound is produced on an industrial scale for pharmaceutical use.
Mechanism of Action
The mechanism of action of (1'S,2S,3S)-Fosaprepitant Dimeglumine involves its conversion to Aprepitant in the body. Aprepitant acts as a substance P/neurokinin-1 (NK1) receptor antagonist. By blocking these receptors, it prevents the binding of substance P, which is involved in the vomiting reflex. This mechanism helps in reducing nausea and vomiting associated with chemotherapy.
Comparison with Similar Compounds
(1'S,2S,3S)-Fosaprepitant Dimeglumine is compared with other similar compounds such as:
Aprepitant: The active form of this compound.
Granisetron: Another antiemetic used to prevent nausea and vomiting.
Ondansetron: A commonly used antiemetic in chemotherapy.
Uniqueness: this compound is unique in its prodrug form, which allows for better bioavailability and a longer duration of action compared to other similar compounds.
Properties
Molecular Formula |
C30H39F7N5O11P |
|---|---|
Molecular Weight |
809.6 g/mol |
IUPAC Name |
[3-[[(2R,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C23H22F7N4O6P.C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);4-13H,2-3H2,1H3/t12-,19+,20+;4-,5+,6+,7+/m00/s1 |
InChI Key |
UGJUJYSRBQWCEK-PJILHCLBSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(4-hydroxy-3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3,5-diiodophenyl]acetic acid](/img/structure/B15352650.png)






![Methyl 2-[[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoate](/img/structure/B15352668.png)




